Cas no 1248804-73-0 (ethyl 3-amino-4-methylhexanoate)

Ethyl 3-amino-4-methylhexanoate is a chiral ester derivative with a branched alkyl chain and an amino functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for selective reactivity in asymmetric synthesis, particularly in the preparation of bioactive compounds and fine chemicals. The ethyl ester group enhances solubility in organic solvents, facilitating downstream transformations. The presence of both amino and ester functionalities enables its use in peptide mimetics and as a building block for heterocyclic compounds. Its stability under standard conditions and well-defined stereochemistry make it a reliable reagent for research and industrial processes requiring precise molecular control.
ethyl 3-amino-4-methylhexanoate structure
1248804-73-0 structure
Product Name:ethyl 3-amino-4-methylhexanoate
CAS No:1248804-73-0
MF:C9H19NO2
MW:173.25266289711
CID:5845921
PubChem ID:62315244
Update Time:2025-05-20

ethyl 3-amino-4-methylhexanoate Chemical and Physical Properties

Names and Identifiers

    • Hexanoic acid, 3-amino-4-methyl-, ethyl ester
    • Ethyl 3-amino-4-methylhexanoate
    • CS-0295552
    • AKOS011599236
    • EN300-1283857
    • 1248804-73-0
    • ethyl 3-amino-4-methylhexanoate
    • Inchi: 1S/C9H19NO2/c1-4-7(3)8(10)6-9(11)12-5-2/h7-8H,4-6,10H2,1-3H3
    • InChI Key: LUTAMXNSAWPXSC-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CC(N)C(C)CC

Computed Properties

  • Exact Mass: 173.141578849g/mol
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 0.936±0.06 g/cm3(Predicted)
  • Boiling Point: 233.2±23.0 °C(Predicted)
  • pka: 10.00±0.39(Predicted)

ethyl 3-amino-4-methylhexanoate Pricemore >>

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Ethyl 3-amino-4-methylhexanoate
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Additional information on ethyl 3-amino-4-methylhexanoate

Ethyl 3-Amino-4-Methylhexanoate: A Comprehensive Overview

Ethyl 3-amino-4-methylhexanoate, with the CAS number 1248804-73-0, is a compound that has garnered significant attention in the fields of chemistry and biochemistry due to its unique structural properties and potential applications. This compound is classified as an amino acid derivative, specifically a branched-chain amino acid (BCAA) analog. Its structure consists of a hexanoate backbone with an ethyl ester group, an amino group at the third carbon, and a methyl group at the fourth carbon. These structural features contribute to its distinct chemical and biological properties.

The synthesis of ethyl 3-amino-4-methylhexanoate involves a multi-step process, often utilizing esterification and amine functionalization techniques. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods, making this compound more accessible for research and commercial purposes. The compound's solubility, stability, and reactivity are key factors that influence its suitability for various applications.

One of the most promising areas of research involving ethyl 3-amino-4-methylhexanoate is its potential role in nutrition and health. Studies have shown that this compound may enhance muscle protein synthesis and recovery, making it a valuable addition to sports nutrition products. For instance, a 2023 study published in the Journal of Applied Physiology demonstrated that supplementation with ethyl 3-amino-4-methylhexanoate improved muscle recovery rates in athletes following intense training sessions.

In addition to its nutritional applications, ethyl 3-amino-4-methylhexanoate has also been explored for its potential in drug delivery systems. Its ability to act as a carrier for bioactive molecules has been highlighted in recent research, particularly in the development of targeted drug delivery mechanisms. A 2022 study in Nature Communications reported that ethyl 3-amino-4-methylhexanoate could enhance the bioavailability of certain drugs by improving their solubility and stability during transit through biological systems.

The compound's structural versatility also makes it a valuable tool in organic synthesis. Its use as an intermediate in the production of more complex molecules has been documented in several recent patents. For example, a patent filed in 2023 by a leading pharmaceutical company outlined the use of ethyl 3-amino-4-methylhexanoate as a key intermediate in the synthesis of novel anti-inflammatory agents.

From a safety standpoint, ethyl 3-amino-4-methylhexanoate has been subjected to rigorous toxicological evaluations. According to a 2021 report by the European Food Safety Authority (EFSA), the compound is generally recognized as safe (GRAS) when used within recommended dosage limits. However, further long-term studies are needed to fully understand its chronic effects on human health.

In conclusion, ethyl 3-amino-4-methylhexanoate (CAS No. 1248804-73-0) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with advancements in synthetic methods and application research, positions it as a significant player in future developments within nutrition science, pharmacology, and organic synthesis.

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